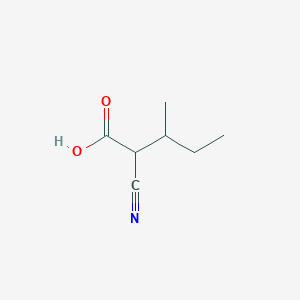

2-Cyano-3-methylpentanoic acid

Description

Contextualization within Branched-Chain Aliphatic Carboxylic Acids

2-Cyano-3-methylpentanoic acid belongs to the class of branched-chain aliphatic carboxylic acids, which are carboxylic acids that contain at least one alkyl branch on their hydrocarbon chain. acs.org Unlike their straight-chain isomers, branched-chain acids often exhibit different physical and chemical properties. acs.org The branching can affect melting points, boiling points, and solubility by altering the efficiency of crystal lattice packing and intermolecular interactions. acs.orgrsc.org

The specific structure of this compound introduces two key features that significantly influence its chemical behavior. First, the methyl group at the C3 position creates steric hindrance, which can direct the stereochemical outcome of reactions at or near the chiral centers. Second, the electron-withdrawing nature of the cyano group at the C2 position increases the acidity of the α-hydrogen and the carboxylic acid proton, making it a reactive site for various nucleophilic and electrophilic reactions. This dual functionality—a branched alkyl chain and a reactive cyano-carboxylic acid moiety—distinguishes it from simpler branched-chain acids and makes it a valuable precursor in synthetic pathways.

Historical Development of Synthetic Methodologies and Applications

The synthesis of α-cyanocarboxylic acids has historically been approached through several classical organic reactions. Common methods included the hydrolysis of the corresponding dinitriles or the reaction of malonate derivatives with cyanoacetic acid precursors. For instance, a general approach for similar compounds involves the Knoevenagel condensation of an aldehyde or ketone with ethyl cyanoacetate (B8463686), followed by subsequent chemical modifications. researchgate.net These traditional methods, while foundational, often require harsh reaction conditions and can lack stereocontrol, resulting in racemic mixtures that are challenging to separate.

The primary application of this compound and its analogs has consistently been as a synthetic intermediate. The cyano and carboxylic acid groups serve as versatile handles for further transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the carboxylic acid can be converted to esters, amides, or other derivatives. acs.org This reactivity is critical for building the backbones of more complex molecules, particularly β-amino acids, which are important structural motifs in many biologically active compounds.

Contemporary Research Challenges and Emerging Opportunities

A major contemporary challenge in the synthesis of this compound is achieving high stereoselectivity. The molecule contains two chiral centers, meaning four possible stereoisomers can exist. For pharmaceutical applications, typically only one specific stereoisomer provides the desired biological activity. Consequently, modern research has focused heavily on developing enantioselective and diastereoselective synthetic routes.

This challenge has opened significant opportunities in the field of biocatalysis. The use of enzymes, particularly nitrilases, has emerged as a highly effective strategy for the stereoselective synthesis of chiral cyanocarboxylic acids. google.comnih.gov Nitrilase enzymes can selectively hydrolyze one nitrile group of a prochiral dinitrile substrate, or one enantiomer from a racemic mixture, to produce an optically active cyanocarboxylic acid with high enantiomeric excess. google.comnih.gov For example, research has demonstrated the highly efficient enantioselective hydrolysis of 2-methyl-2-propylmalononitrile to (S)-2-cyano-2-methylpentanoic acid using a nitrilase from Rhodococcus rhodochrous, achieving high yields and excellent optical purity. nih.gov

Furthermore, advanced catalytic methods such as visible-light photoredox catalysis represent another emerging frontier. These techniques allow for novel dicarbofunctionalization reactions, where alkenes react with radical precursors and carbon dioxide to form cyanocarboxylic acids under mild conditions. acs.org Such methods provide convergent and efficient access to a diverse range of biologically important molecules, highlighting the ongoing innovation in the synthesis and application of compounds like this compound. acs.org A key application driving this research is its use as an intermediate in the synthesis of important pharmaceuticals, including precursors for (S)-pregabalin. google.com

Detailed Research Findings

The utility of this compound and its structural isomers is demonstrated in various synthetic strategies, particularly those focused on producing chiral molecules.

| Compound | Synthesis Method | Yield | Conditions | Reference |

| (S)-2-cyano-2-methylpentanoic acid | Enzymatic hydrolysis of 2-methyl-2-propylmalononitrile | 97% | 30°C, 24 hours, using nitrilase from Rhodococcus rhodochrous J1 | nih.gov |

| 2-cyano-4-methylpentanoic acid | Sodium borohydride (B1222165) reduction of a cyano-butenoic acid derivative | 92% | Room temperature to reflux | |

| (S)-3-cyano-5-methylhexanoic acid | Regio- and stereoselective bioconversion of 2-isobutyl-succinonitrile | Not specified | Using a nitrilase enzyme | google.com |

One of the most significant areas of research involves the use of biocatalysts. The nitrilase-catalyzed hydrolysis of dinitriles is a prime example of a modern, green chemistry approach to synthesizing chiral cyanocarboxylic acids. google.com In a specific study, a nitrilase from Alcaligenes faecalis ATCC 8750 was used for the stereoselective preparation of chiral carboxylic acids. google.com Another notable achievement is the synthesis of (S)-3-cyano-5-methylhexanoic acid from 2-isobutyl-succinonitrile, which is a key step in producing the anticonvulsant drug pregabalin. google.com This enzymatic process is both regioselective, converting only the C1 cyano group, and stereoselective, primarily converting the (S)-enantiomer of the starting material. google.com

In addition to biocatalysis, new frontiers in chemical catalysis are being explored. A 2021 study reported a visible-light photoredox-catalyzed method for the dicarbofunctionalization of styrenes using oxime esters and CO₂ to produce various cyanocarboxylic acids. acs.org This approach allows for the construction of complex molecular frameworks from simple starting materials in a single, efficient step. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-cyano-3-methylpentanoic acid |

InChI |

InChI=1S/C7H11NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10) |

InChI Key |

HBBFEUOLAKBVMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Methylpentanoic Acid

Classical Organic Synthesis Approaches

Traditional methods for synthesizing 2-Cyano-3-methylpentanoic acid and its precursors rely on fundamental carbon-carbon bond-forming reactions and functional group transformations. These approaches are valued for their reliability and the use of readily available starting materials.

Hydrolytic Cleavage of Precursor Esters

A common final step in the synthesis of this compound is the hydrolysis of its corresponding ester, typically an ethyl or methyl ester. This transformation is a standard procedure in organic synthesis for converting esters to carboxylic acids. The reaction is generally carried out under basic conditions (saponification) followed by an acidic workup.

The process involves heating the precursor ester, such as ethyl 2-cyano-3-methylpentanoate, with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and an alcohol. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

Table 1: Example of Hydrolytic Cleavage

| Precursor | Reagents | Product |

|---|

Knoevenagel Condensation and Related Reactions of Precursors

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is instrumental in synthesizing precursors to this compound. aston.ac.ukscielo.br This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. google.comscielo.org.mx For the synthesis of a precursor to the target molecule, 2-butanone would be reacted with ethyl cyanoacetate.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. researchgate.net The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated cyano ester. This unsaturated intermediate can then be selectively reduced (e.g., via catalytic hydrogenation) to form ethyl 2-cyano-3-methylpentanoate, which is then hydrolyzed as described previously.

Table 2: Knoevenagel Condensation for Precursor Synthesis

| Carbonyl Compound | Active Methylene Compound | Typical Catalyst | Unsaturated Intermediate |

|---|

Alkylation Strategies for Carbon-Carbon Bond Formation

Direct alkylation provides another robust method for constructing the carbon skeleton of this compound. This strategy involves the alkylation of an enolate derived from a cyanoacetate ester. In this approach, ethyl cyanoacetate is treated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the corresponding enolate.

This nucleophilic enolate is then reacted with a suitable alkylating agent, which for this synthesis would be a sec-butyl halide (e.g., 2-bromobutane). The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide to form the new carbon-carbon bond, yielding ethyl 2-cyano-3-methylpentanoate. The final acid is then obtained through ester hydrolysis. The efficiency of the alkylation can be influenced by the choice of base, solvent, and reaction temperature.

Michael Addition Reactions in Precursor Synthesis

The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon bonds and can be employed to synthesize precursors of this compound. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). srce.hr

A plausible synthetic route involves the addition of a cyanide nucleophile, such as potassium cyanide, to an α,β-unsaturated ester like ethyl pent-2-enoate. google.com The cyanide ion attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated during workup to give the desired precursor, ethyl 2-cyano-3-methylpentanoate. This method is particularly effective for introducing the cyano group at the correct position. The use of cyanide requires careful handling due to its toxicity. googleapis.com

Table 3: Michael Addition for Precursor Synthesis

| Michael Acceptor | Michael Donor | Product (after protonation) |

|---|

Stereoselective and Asymmetric Synthesis

Because this compound contains two chiral centers, controlling the stereochemical outcome of its synthesis is of significant interest. Asymmetric synthesis aims to produce a single stereoisomer, which is crucial in fields like pharmaceutical development. nih.gov

Application of Chiral Auxiliaries in Enantioselective Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical course of a reaction. wikipedia.orgyork.ac.uk Once the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. researchgate.net Evans' oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric alkylation reactions. nih.gov

In a potential asymmetric synthesis of this compound, a chiral oxazolidinone (derived from a readily available amino acid like valine or phenylalanine) is first acylated with a cyanoacetyl group. The resulting N-acyloxazolidinone is then deprotonated with a suitable base to form a chiral enolate. The bulky chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile, such as 2-bromobutane, to the opposite face. This diastereoselective alkylation step sets the stereochemistry at the α- and β-carbons. Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched this compound.

Table 4: Asymmetric Alkylation Using a Chiral Auxiliary

| Chiral Auxiliary | Acyl Group | Alkylating Agent | Key Outcome |

|---|

Catalytic Asymmetric Hydrogenation of Unsaturated Analogues

The catalytic asymmetric hydrogenation of α,β-unsaturated carbonyl compounds represents a powerful and atom-economical method for the synthesis of chiral molecules. In the context of producing this compound, the corresponding unsaturated precursor, ethyl 2-cyano-3-methyl-2-pentenoate, serves as a key substrate. This tetrasubstituted olefin presents a significant challenge for achieving high enantioselectivity due to steric hindrance around the double bond.

Rhodium-based complexes featuring chiral phosphine ligands are prominent catalysts for such transformations. While direct experimental data on the asymmetric hydrogenation of ethyl 2-cyano-3-methyl-2-pentenoate is not extensively detailed in publicly accessible literature, valuable insights can be drawn from analogous reactions. For instance, the asymmetric hydrogenation of a structurally similar substrate, 3-cyano-5-methylhex-3-enoic acid salt, has been successfully achieved using a Rhodium-Me-DuPHOS catalyst. This transformation yielded the corresponding (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (e.e.). This suggests that chiral rhodium phosphine catalysts, such as those from the DuPHOS family, are promising candidates for the enantioselective reduction of ethyl 2-cyano-3-methyl-2-pentenoate.

The general mechanism for rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefin to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of hydrogen and reductive elimination affords the saturated product and regenerates the catalyst. The stereochemical outcome is dictated by the chiral environment created by the phosphine ligand, which directs the facial selectivity of the hydrogen addition.

Key factors influencing the success of this reaction include the choice of chiral ligand, solvent, temperature, and hydrogen pressure. For tetrasubstituted olefins, ligands with a more rigid and sterically demanding framework are often required to induce high levels of stereocontrol.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Substituted Cyano-olefins

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) |

| Rh-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | (S) | High |

Biocatalytic Approaches via Nitrilase-Mediated Transformations

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Nitrilases, in particular, are powerful enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids, often with excellent enantioselectivity and under mild reaction conditions. This makes them highly attractive for the synthesis of chiral carboxylic acids like this compound.

Enzymatic Hydrolysis of Dinitrile Precursors

A key biocatalytic strategy for producing this compound involves the enantioselective hydrolysis of a prochiral dinitrile precursor, such as 2-methyl-1,4-dicyanobutane (also known as 3-methyladiponitrile). In this approach, a nitrilase enzyme selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, creating a chiral center. The success of this method hinges on the ability of the enzyme to differentiate between the two enantiotopic nitrile groups.

Screening of various microbial nitrilases is a common starting point to identify enzymes with the desired activity and enantioselectivity. For example, nitrilases from organisms such as Alcaligenes faecalis and various species of Rhodococcus and Pseudomonas have demonstrated efficacy in the hydrolysis of dinitriles. The reaction is typically carried out in an aqueous buffer system, and the progress can be monitored by measuring the formation of the carboxylic acid and the consumption of the dinitrile.

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity

While wild-type nitrilases can exhibit good enantioselectivity, their performance may not always be optimal for a specific substrate. Directed evolution and rational enzyme engineering are powerful tools to improve key properties of these biocatalysts, including enantioselectivity, activity, and stability.

Directed evolution involves creating a library of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with improved characteristics. For instance, error-prone PCR can be used to introduce random mutations into the nitrilase gene. The resulting library of mutant enzymes can then be screened for enhanced enantioselectivity in the hydrolysis of the target dinitrile precursor.

Rational design, on the other hand, involves making specific changes to the enzyme's active site based on a detailed understanding of its structure and mechanism. By identifying key amino acid residues that interact with the substrate, targeted mutations can be introduced to improve the stereochemical control of the hydrolysis reaction. For example, modifying residues near the substrate-binding pocket can alter the orientation of the dinitrile, favoring the hydrolysis of one nitrile group over the other in a specific stereochemical manner.

Substrate Scope and Regioselectivity in Biocatalytic Systems

The substrate scope of nitrilases can be quite broad, but their regioselectivity—the ability to hydrolyze one specific nitrile group in a molecule with multiple nitrile functionalities—is a critical factor in the synthesis of compounds like this compound from dinitrile precursors. The inherent regioselectivity of a nitrilase for a particular dinitrile is determined by the enzyme's three-dimensional structure and the precise positioning of the substrate within the active site.

Studies on the enzymatic hydrolysis of various substituted succinonitriles and adiponitriles have shown that the substitution pattern on the carbon backbone significantly influences both the rate of reaction and the regioselectivity. For the synthesis of this compound from 2-methyl-1,4-dicyanobutane, the desired regioselectivity involves the hydrolysis of the nitrile group at the C4 position, leaving the C1 nitrile intact. The enzyme must differentiate between the two nitrile groups, which are chemically distinct due to the presence of the methyl group.

One-Pot Bienzymatic Cascade Reactions for Optimized Yields

To further enhance the efficiency and yield of biocatalytic processes, one-pot bienzymatic cascade reactions can be employed. In the context of producing this compound, a cascade reaction could involve the use of two different enzymes to carry out sequential transformations in a single reaction vessel.

For example, a first enzymatic step could be the desymmetrization of a prochiral dinitrile by a nitrilase to produce the chiral cyano-acid. A second enzyme could then be used to further transform this intermediate. While not directly applied to this compound in the available literature, this approach has been successfully used for the synthesis of other valuable chiral building blocks. The key advantages of cascade reactions include reduced downstream processing, higher volumetric productivity, and the ability to overcome thermodynamic limitations by coupling reactions.

Diastereoselective Control in Multi-Chiral Center Synthesis

The synthesis of this compound results in a molecule with two adjacent chiral centers (at C2 and C3). Therefore, controlling the diastereoselectivity of the synthetic route is crucial to obtain the desired stereoisomer. When starting from an achiral precursor like ethyl 2-cyano-3-methyl-2-pentenoate, the catalytic asymmetric hydrogenation introduces both chiral centers simultaneously.

The diastereomeric ratio (d.r.) of the product is determined by the facial selectivity of the hydrogen addition to the double bond. The chiral catalyst plays a pivotal role in directing the approach of the hydrogen molecule to one face of the substrate, thereby controlling the configuration of both newly formed stereocenters. The relative orientation of the methyl and cyano groups in the product is a direct consequence of the catalyst-substrate interactions during the hydrogenation step.

Achieving high diastereoselectivity in the synthesis of molecules with multiple stereocenters is a significant challenge in organic synthesis. The choice of the chiral ligand, reaction conditions, and the geometry of the starting olefin (E/Z isomerism) can all have a profound impact on the diastereomeric outcome. For the synthesis of this compound, a catalyst system that can effectively differentiate between the diastereotopic faces of the unsaturated precursor is essential for obtaining a high diastereomeric excess.

Chemical Transformations and Derivatization Reactions of 2 Cyano 3 Methylpentanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, anhydride (B1165640) formation, and amide coupling. These reactions are fundamental in synthesizing various derivatives and more complex molecular architectures.

Formation of Esters and Anhydrides

The carboxylic acid moiety of 2-Cyano-3-methylpentanoic acid can be readily converted into esters through standard acid-catalyzed esterification with an alcohol or by activation of the carboxylic acid followed by reaction with an alcohol. The corresponding ethyl ester, ethyl 2-cyano-3-methylpentanoate, is a known derivative, and its hydrolysis is a common method to produce the parent acid. Conversely, the ester can be formed by reacting the carboxylic acid with ethanol (B145695) under acidic conditions. Transesterification is also a viable method to produce different esters. vulcanchem.comgoogle.com

Symmetrical or unsymmetrical anhydrides can also be synthesized. A common method involves the reaction of the carboxylate salt with an acyl halide. researchgate.net Alternatively, dehydrating agents can be employed to form symmetrical anhydrides from two molecules of the carboxylic acid. These derivatives serve as activated intermediates for acylation reactions.

Table 1: Representative Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester |

Amide Coupling and Formation of Peptidomimetics

Amide bonds are formed by coupling the carboxylic acid with a primary or secondary amine, often facilitated by a coupling reagent to form an activated intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, which then reacts with ammonia (B1221849) or an amine to yield the corresponding amide, for instance, 2-Cyano-3-methylpentanamide. nih.gov Modern peptide coupling reagents like HATU can also be employed for efficient amide bond formation. google.com

The structural characteristics of this compound make it a candidate for inclusion in peptidomimetics—molecules that mimic the structure and function of peptides but with modified properties like enhanced stability against enzymatic degradation. wikipedia.org By incorporating this non-canonical amino acid-like structure, researchers can introduce conformational constraints or novel functional groups into a peptide chain. nih.gov N-protected amino nitriles are frequently used as intermediates in the synthesis of various peptidomimetics. researchgate.net

Transformations of the Nitrile Group

The cyano (nitrile) group is a versatile functional group that can undergo reduction, nucleophilic additions, and conversion to various other nitrogen-containing functionalities, significantly expanding the synthetic utility of the parent molecule.

Selective Reduction to Primary Amines

The nitrile group can be selectively reduced to a primary amine without affecting the carboxylic acid moiety under specific conditions. A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) is effective for this transformation, yielding 2-(aminomethyl)-3-methylpentanoic acid. libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent aqueous workup protonates the resulting dianion to give the primary amine. This transformation is crucial for synthesizing β-amino acids and their derivatives. researchgate.net

Table 2: Reduction of the Nitrile Group

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, followed by H₂O workup | 2-(aminomethyl)-3-methylpentanoic acid |

Nucleophilic Additions and Substitutions Involving the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an intermediate imine anion. masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone, where the nitrile carbon becomes the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This provides a powerful method for carbon-carbon bond formation and the synthesis of α-substituted ketones.

The cyano group can also participate in substitution reactions, although this is less common than addition.

Table 3: Nucleophilic Addition to the Nitrile Group

| Reagent(s) | Intermediate | Final Product (after hydrolysis) |

|---|

Conversion to Other Nitrogen-Containing Functionalities

Beyond reduction, the nitrile group can be transformed into other important nitrogen-containing functional groups. One of the most significant transformations is the [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a tetrazole ring. nih.gov This reaction is often catalyzed by a Lewis acid like zinc(II) chloride or by using reagents such as trialkyltin azides. google.comorganic-chemistry.org Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their similar acidity and planar geometry. beilstein-journals.orgresearchgate.net

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds first to the primary amide (2-cyano-3-methylpentanamide) and, upon further heating or more vigorous conditions, to the corresponding dicarboxylic acid, 3-methylpentanedioic acid. evitachem.com This hydrolysis can also be catalyzed by enzymes like nitrilase. researchgate.netnih.gov

Table 4: Conversion of the Nitrile to Other Functional Groups

| Reagent(s) | Conditions | Product Functional Group |

|---|---|---|

| Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | Solvent (e.g., DMF, Toluene) | Tetrazole |

Modifications and Functionalization of the Pentanoic Acid Backbone

The pentanoic acid backbone of this compound offers several sites for chemical modification, primarily centered around the highly functionalized alpha-carbon and the adjacent chiral center. The presence of both a nitrile and a carboxylic acid group on the same carbon atom significantly influences its reactivity, while the methyl group at the C-3 position introduces steric and stereochemical considerations into its transformations.

The alpha-carbon (C-2) of this compound is positioned between two electron-withdrawing groups: the carboxyl group (-COOH) and the cyano group (-C≡N). This structural arrangement renders the alpha-hydrogen particularly acidic and makes the alpha-carbon a focal point for a variety of chemical reactions.

Alpha-Hydrogen Acidity and Enolate Formation The dual activation by the adjacent carbonyl and nitrile functionalities significantly increases the acidity of the alpha-hydrogen. This facilitates its removal by a base to form a resonance-stabilized enolate intermediate. The negative charge of this enolate is delocalized over the oxygen atom of the carboxylate and the nitrogen atom of the nitrile, making the alpha-carbon a potent nucleophile. libretexts.org This enhanced nucleophilicity allows for a range of substitution reactions at this position.

Reactions at the Alpha-Carbon:

Alkylation: The enolate derived from this compound or its ester derivatives can be alkylated by reacting it with alkyl halides. This allows for the introduction of new carbon-carbon bonds at the alpha-position. The success of such reactions often depends on the choice of base, solvent, and the reactivity of the alkylating agent.

Halogenation: In the presence of a base or acid catalyst, the alpha-carbon can be halogenated. The reaction typically proceeds via the enol or enolate form. Due to the activating nature of the adjacent groups, this reaction can be vigorous. libretexts.org

Decarboxylation: Like other α-cyano carboxylic acids, this compound can undergo decarboxylation upon heating, particularly in the presence of acid or base. This reaction involves the loss of carbon dioxide to yield 2-methylpentanenitrile. The stability of the resulting carbanion intermediate, stabilized by the cyano group, drives this transformation. A related process, decarboxylative halogenation, could also be a potential transformation pathway. acs.org

Knoevenagel-type Condensation: While the acid itself is less commonly used in condensations than its ester counterpart (ethyl 2-cyano-3-methylpentanoate), the principle of condensing the activated alpha-carbon with aldehydes or ketones is a key transformation. For instance, related syntheses involve the Knoevenagel condensation of ethyl cyanoacetate (B8463686) with aldehydes, followed by transformations.

Reactivity at Other Positions: The reactivity at other positions on the pentanoic acid backbone is generally lower than at the activated alpha-carbon. The C-3 position, bearing a methyl group, is a tertiary carbon and less prone to radical substitution than a secondary or primary carbon. The functional groups of this compound, however, can be transformed to influence reactivity at other sites. For example, reduction of the carboxylic acid and cyano group could be followed by functionalization at other positions, although this falls outside the scope of direct backbone modification.

Table 1: Summary of Potential Reactions at the α-Carbon

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | 2-Alkyl-2-cyano-3-methylpentanoic acid | Introduces an alkyl group at the C-2 position. |

| Decarboxylation | Heat, Acid or Base Catalyst | 2-Methylpentanenitrile | Involves loss of CO2 from the carboxyl group. |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Acid or Base Catalyst | 2-Halo-2-cyano-3-methylpentanoic acid | Substitution of the α-hydrogen with a halogen. libretexts.org |

This compound possesses two stereocenters at the C-2 and C-3 positions. Consequently, it can exist as four possible stereoisomers (two pairs of enantiomers). The stereochemical outcome of reactions involving this molecule is of significant interest, particularly for applications in asymmetric synthesis.

Reactions at the Alpha-Carbon (C-2): Reactions that proceed through the formation of a planar enol or enolate intermediate at the alpha-carbon typically lead to racemization at this center if it is chiral. libretexts.org When this compound is treated with an acid or base, the chiral center at C-2 can be epimerized. An incoming electrophile can then attack the planar intermediate from either face, potentially leading to a mixture of diastereomers.

However, stereocontrol can be achieved. The use of chiral auxiliaries, phase-transfer catalysts, or metal catalysts with chiral ligands can direct the approach of a reactant to one face of the enolate, resulting in a stereoselective transformation with either retention or inversion of configuration, or the preferential formation of one diastereomer. For example, studies on the allylic alkylation of related N-(α-hydroxyacyl)-glycine esters have shown that the choice of reaction conditions can selectively provide access to different diastereomers. core.ac.uk

Influence of the C-3 Stereocenter: The existing stereocenter at C-3 can influence the stereochemical outcome of reactions at the alpha-carbon through diastereoselective control. The methyl group at C-3 can sterically hinder one face of the molecule, directing an incoming reagent to the less hindered face. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

Reactions with Stereochemical Inversion or Retention:

Inversion of Configuration: Nucleophilic substitution reactions (S_N2) at a chiral center typically proceed with an inversion of configuration. While direct S_N2 reactions at the C-2 or C-3 of the saturated backbone are not straightforward, modifications of the functional groups can lead to intermediates where such reactions are possible. For instance, conversion of the related (2S,3S)-2-hydroxy-3-methylpentanoic acid from L-isoleucine involves a diazotization reaction that proceeds with retention of configuration at C-3, while the reaction at C-2 involves substitution of the amino group. core.ac.uknih.gov

Retention of Configuration: Some reactions can proceed with retention of configuration. This often involves a double inversion mechanism or the formation of a rigid intermediate that prevents the stereocenter from inverting. In some enzyme-catalyzed reductions of related α,β-unsaturated cyano acids, specific stereoisomers are formed, indicating high stereochemical control. google.com

Research on related siderophores like pyochelin, which features a thiazolidine (B150603) ring derived from cysteine, shows that epimerization can occur readily at the C-2'' center adjacent to a carboxyl group, while other stereocenters remain stable. rsc.org This highlights the lability of stereocenters alpha to carbonyl functionalities.

Table 2: Stereochemical Considerations in Backbone Modification

| Reaction Site | Intermediate/Mechanism | Typical Stereochemical Outcome | Potential for Control |

| C-2 (Alpha-Carbon) | Planar Enolate/Enol | Racemization/Epimerization libretexts.org | High; through chiral catalysts, auxiliaries, or substrate control from C-3. core.ac.uk |

| C-3 | S_N2 Reaction (on a derivative) | Inversion of Configuration | Dependent on the specific reaction and substrate. |

| C-3 | Reactions not involving bond-breaking at the stereocenter | Retention of Configuration | Generally high, as the center is not directly involved in the reaction. |

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceutical Compounds

The unique structure of 2-cyano-3-methylpentanoic acid, featuring a nitrile, a carboxylic acid, and a stereocenter, makes it an important precursor for various pharmaceutical agents. The dual functional groups provide handles for sequential chemical modifications, while the chiral center is fundamental for producing enantiomerically pure drugs.

This compound and its derivatives are pivotal in the synthesis of γ-aminobutyric acid (GABA) analogues, a class of drugs with significant therapeutic applications. The most prominent example is Pregabalin, marketed for treating neuropathic pain, epilepsy, and anxiety disorders. lupinepublishers.comnih.gov

Several synthetic strategies for Pregabalin utilize intermediates derived from this compound. A common chemoenzymatic approach involves the kinetic resolution of a racemic cyano-diester, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.govnih.gov In this process, a lipase (B570770) enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-enantiomer, which is the key chiral intermediate for Pregabalin. nih.govnih.gov For instance, a mutant lipase from Talaromyces thermophilus has demonstrated high efficiency in hydrolyzing CNDE to produce (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), a direct precursor. nih.gov Subsequent chemical steps, including decarboxylation and reduction of the nitrile group, yield (S)-Pregabalin. lupinepublishers.comacs.org

The strategic importance of this cyano-acid intermediate lies in its ability to establish the critical stereocenter early in the synthesis, which is more efficient than resolving the final racemic product. acs.org Research has focused on optimizing this process, including developing more effective biocatalysts and reaction conditions to increase substrate loading and yield. nih.govnih.gov

The table below outlines a simplified, representative pathway in the chemoenzymatic synthesis of Pregabalin, highlighting the role of the cyano-acid intermediate.

| Step | Reactant | Key Transformation | Product |

| 1 | rac-2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Enzymatic Hydrolysis (Kinetic Resolution) | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) |

| 2 | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | Decarboxylation | (S)-3-Cyano-5-methylhexanoic acid ethyl ester |

| 3 | (S)-3-Cyano-5-methylhexanoic acid ethyl ester | Nitrile Reduction (e.g., Hydrogenation) | (S)-Pregabalin |

Beyond Pregabalin, this compound and its structural analogues serve as intermediates for other biologically significant molecules. The cyano and carboxylic acid groups can be chemically manipulated to form various functional groups and heterocyclic systems. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the acid group can be converted to esters or amides.

This versatility makes it a building block for synthesizing various β-amino acids, which are important components of many biologically active compounds. The synthesis of homologues of Baclofen, another GABA analogue used as a muscle relaxant, can involve similar cyano-acid intermediates. nih.govmdpi.com For example, the synthesis of (R,S)-5-amino-3-methylpentanoic acid involves the catalytic hydrogenation of a cyano-ester precursor, followed by hydrolysis. nih.govmdpi.com These synthetic routes demonstrate the broad utility of cyano-acids in creating libraries of compounds for pharmacological screening.

Building Block for Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block for constructing complex molecular frameworks beyond pharmaceuticals. The electron-withdrawing nature of the cyano group activates the adjacent C-H bond, facilitating a variety of carbon-carbon bond-forming reactions.

The compound can participate in reactions such as:

Esterification and Amidation: The carboxylic acid group readily reacts with alcohols or amines to form esters and amides, respectively.

Nitrile Modifications: The cyano group can undergo nucleophilic addition or be reduced to an amine, providing a key functional handle for further elaboration.

Cycloaddition Reactions: The presence of the cyano group can facilitate the molecule's participation as a dienophile in reactions like the Diels-Alder reaction, leading to the formation of cyclic and bicyclic structures.

These reactions allow synthetic chemists to use this compound as a scaffold, introducing new functional groups and building up molecular complexity in a controlled manner. Its derivatives are used to create compounds with specific steric and electronic properties required for advanced materials or other targeted applications. smolecule.com

Contributions to Specialty Chemical Production and Material Science Research

The applications of this compound and its derivatives extend to the production of specialty chemicals and research in material science. In specialty chemicals, these compounds can serve as precursors to agrochemicals like herbicides or pesticides, where specific molecular structures are required for biological activity. smolecule.com

In material science, the functional groups of this compound derivatives are useful for developing new polymers and coatings. smolecule.comvulcanchem.com The cyano group, for instance, can influence the electronic properties and stability of a material. Its derivatives can be incorporated into polymer backbones or used as additives to impart desired characteristics such as enhanced durability or specific reactivity. smolecule.com While specific, large-scale industrial applications are not widely documented, the compound's versatile chemical nature makes it a subject of interest for creating novel materials with tailored properties. vulcanchem.com

Computational and Theoretical Studies of 2 Cyano 3 Methylpentanoic Acid

Conformational Analysis and Stereoisomer Stability

Computational chemistry provides powerful tools for the conformational analysis of flexible molecules like 2-cyano-3-methylpentanoic acid. Through these methods, the various spatial arrangements of the atoms, or conformers, can be identified and their relative stabilities can be determined. This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

The process begins with a systematic search of the potential energy surface of the molecule to locate all possible stable conformers. This is often achieved using molecular mechanics force fields, which provide a computationally efficient way to explore the vast conformational space. The identified unique conformers are then typically subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to optimize their geometries and calculate their energies.

For this compound, which possesses two chiral centers, computational analysis can elucidate the relative stabilities of its four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The calculated energies of the most stable conformer for each stereoisomer allow for a prediction of their relative abundance at thermodynamic equilibrium. Factors influencing stereoisomer stability, such as intramolecular hydrogen bonding, steric hindrance, and dipole-dipole interactions, can be analyzed from the optimized geometries.

Table 1: Illustrative Relative Energies of this compound Stereoisomers (Note: The following data is illustrative and based on typical energy differences observed for similar molecules. Specific experimental or high-level computational data for this compound is not readily available in the public domain.)

| Stereoisomer | Relative Energy (kcal/mol) |

| (2R,3R) | 0.2 |

| (2S,3S) | 0.2 |

| (2R,3S) | 0.0 |

| (2S,3R) | 0.0 |

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can map out the complete reaction pathway, from reactants to products, identifying key intermediates and transition states. The transition state is a critical point on the reaction coordinate, representing the energy maximum that must be overcome for the reaction to proceed.

By calculating the energies of the reactants, products, and transition states, important thermodynamic and kinetic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea) can be determined. This information provides deep insights into the feasibility and rate of a reaction. For instance, the mechanism of hydrolysis of the nitrile group or the decarboxylation of the carboxylic acid could be investigated.

Computational methods like DFT are commonly employed to locate transition state structures. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the reactants and products.

Predictive Modeling for Enantioselectivity in Catalytic Systems

In the synthesis of chiral molecules like this compound, achieving high enantioselectivity is often a primary goal. Predictive modeling, using computational techniques, can play a significant role in understanding and predicting the enantiomeric outcome of a catalytic reaction. These models can help in the rational design of catalysts and the optimization of reaction conditions.

By building computational models of the catalyst-substrate complex, it is possible to investigate the transition states leading to the different enantiomeric products. The difference in the activation energies for the formation of the (R)- and (S)-enantiomers at the stereocdetermining step is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference will result in a higher ee.

These models can range from relatively simple molecular mechanics approaches to more sophisticated quantum mechanics/molecular mechanics (QM/MM) methods, where the reactive core is treated with a high level of theory and the surrounding catalyst and solvent environment are treated with a more computationally efficient method. This allows for the study of subtle non-covalent interactions that are often crucial in dictating enantioselectivity.

In Silico Design of Novel Derivatives and Analogues

In silico design refers to the use of computational methods to design new molecules with desired properties. This approach can significantly accelerate the discovery and development of novel derivatives and analogues of this compound for various applications, such as in materials science or as pharmaceutical intermediates.

The process typically starts with the parent molecule, this compound, as a template. Virtual libraries of new compounds can be generated by systematically modifying different parts of the molecule, for example, by introducing new functional groups or altering the carbon skeleton.

The properties of these virtual compounds can then be predicted using a variety of computational tools. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the molecules with their predicted activity or property of interest. Molecular docking simulations can be used to predict the binding affinity of the designed analogues to a specific biological target. Based on these predictions, the most promising candidates can be selected for synthesis and experimental testing, thereby saving significant time and resources.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isomeric Separation (HPLC, GC)

Chromatographic methods are indispensable for evaluating the purity of 2-Cyano-3-methylpentanoic acid and for separating its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of this compound. The separation is typically achieved on a C18 stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve adequate retention and resolution of the analyte from any impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is controlled to ensure the carboxylic acid is in a consistent ionization state, which is crucial for reproducible chromatography. Detection is commonly performed using a UV detector, typically in the range of 200-220 nm where the carboxyl and cyano groups exhibit some absorbance.

A typical isocratic HPLC method for a related carboxylic acid might involve a mobile phase of acetonitrile and a phosphate buffer at a pH of 3, in a 50:50 (v/v) ratio, with a flow rate of 1.0 mL/min and detection at 225 nm. core.ac.uk Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and robustness. spectrabase.com

Gas Chromatography (GC):

Gas chromatography is another essential technique for purity assessment, particularly for volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. gcms.cz Common derivatization reagents include diazomethane, or an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create trimethylsilyl (B98337) esters. sigmaaldrich.com

Once derivatized, the sample can be analyzed on a capillary GC column. The choice of the stationary phase is critical for achieving the desired separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often a good starting point. The temperature program, carrier gas flow rate, and injector and detector temperatures are all optimized to ensure efficient separation and good peak shape. A flame ionization detector (FID) is commonly used for its universal response to organic compounds. For more definitive identification of impurities, a mass spectrometer (MS) can be used as the detector (GC-MS). nih.gov

Interactive Table: Typical Chromatographic Conditions for Carboxylic Acid Analysis

| Parameter | HPLC | Gas Chromatography (after derivatization) |

| Column | C18 (Reversed-Phase) | DB-5ms, HP-5 (mid-polarity) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Helium, Hydrogen |

| Detection | UV (200-220 nm) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Derivatization | Not typically required | Required (e.g., esterification, silylation) |

Advanced Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the carboxylic acid proton (typically a broad singlet at a high chemical shift, >10 ppm), the proton at the α-carbon (adjacent to the cyano and carboxyl groups), the proton at the β-carbon (adjacent to the methyl group), the methylene (B1212753) protons of the ethyl group, and the methyl protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbon of the cyano group, the α- and β-carbons, the methylene carbon, and the two methyl carbons. The chemical shifts of these signals are characteristic of their respective functional groups and positions within the molecule.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for a Structurally Similar Compound (2-Methylpentanoic Acid)

| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O |

| C1 (Carboxyl) | ~183 |

| C2 (CH) | ~42 |

| C3 (CH₂) | ~35 |

| C4 (CH₂) | ~21 |

| C5 (CH₃) | ~14 |

| C2-Methyl | ~17 |

Note: The presence of the cyano group at the C2 position in this compound would significantly influence the chemical shifts of C1, C2, and the C2-substituent.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

A medium intensity C≡N stretching band for the cyano group, typically appearing in the range of 2240-2260 cm⁻¹.

C-H stretching bands for the aliphatic parts of the molecule, just below 3000 cm⁻¹.

C-O stretching and O-H bending vibrations for the carboxylic acid group in the fingerprint region.

The gas-phase IR spectrum of a related compound, ethyl 2-cyano-3-methyl-2-butenoate, shows a C=O stretch around 1750 cm⁻¹ and a C≡N stretch around 2200 cm⁻¹. nist.gov

Interactive Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carbonyl | C=O Stretch | 1725 - 1700 |

| Cyano | C≡N Stretch | 2260 - 2240 |

| Alkane | C-H Stretch | 3000 - 2850 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. For this compound (molecular weight: 141.17 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

The fragmentation pattern in EI-MS would be expected to arise from the cleavage of bonds adjacent to the functional groups. Common fragmentation pathways could include the loss of the carboxyl group (-COOH), the cyano group (-CN), and cleavage of the alkyl chain. The mass spectrum of a related compound, ethyl 2-cyano-3-methyl-2-butenoate, shows significant fragmentation, with characteristic ions that can be related to the structure of the molecule. nist.gov

Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

This compound possesses two chiral centers (at the C2 and C3 positions), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). The determination of the enantiomeric excess (ee) and diastereomeric excess (de) is crucial, as different stereoisomers can have different biological activities and chemical properties.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary method for separating and quantifying the stereoisomers of this compound. This can be achieved through two main approaches:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the sample is directly injected onto an HPLC column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral compounds, including carboxylic acids. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The mobile phase, typically a mixture of hexane/isopropanol or other solvent systems, is optimized to achieve the best resolution.

Indirect Separation after Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). chiralpedia.com The choice of CDA is critical and must be enantiomerically pure.

Chiral Gas Chromatography (GC):

Similar to chiral HPLC, chiral GC can be used for the separation of the stereoisomers of this compound. This also requires either a direct or indirect approach:

Direct Separation using Chiral Capillary Columns: After derivatization to form volatile esters, the sample can be analyzed on a GC column with a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose. gcms.cz The different interactions between the stereoisomers and the chiral stationary phase lead to their separation.

Indirect Separation after Derivatization: The carboxylic acid enantiomers can be derivatized with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral GC column.

The determination of enantiomeric and diastereomeric excess is calculated from the peak areas of the separated stereoisomers in the chromatogram.

Comparative Studies with Structural Analogues and Derivatives of 2 Cyano 3 Methylpentanoic Acid

Synthesis and Reactivity of Positionally Isomeric Cyano-Methylpentanoic Acids

The synthesis and reactivity of cyano-methylpentanoic acids are significantly influenced by the relative positions of the cyano and methyl groups along the pentanoic acid backbone. The location of these functional groups dictates the synthetic strategy and modulates the chemical properties of the resulting isomers, primarily through steric and electronic effects.

Synthesis Strategies: A common route for synthesizing α-cyano carboxylic acids like 2-cyano-3-methylpentanoic acid involves the Knoevenagel condensation. For instance, reacting ethyl cyanoacetate (B8463686) with butanone in the presence of a base can yield an unsaturated cyano ester, which can then be further manipulated. masterorganicchemistry.com Another general approach involves the cyanation of a precursor like a 3-methylpentanoic acid derivative using reagents such as potassium cyanide (KCN).

For positional isomers, the synthetic approach must be adapted.

This compound: Can be synthesized via methods involving the introduction of a cyano group at the alpha position to the carboxylate. Enzymatic methods have also been developed, for example, the enantioselective hydrolysis of 2-methyl-2-propylmalononitrile by a nitrilase from Rhodococcus rhodochrous can produce (S)-2-cyano-2-methylpentanoic acid with high yield and enantiomeric excess. organicchemistrydata.org

4-Cyano-3-methylpentanoic acid: The synthesis of this isomer would require a different strategy, potentially involving the Michael addition of a cyanide nucleophile to a suitable α,β-unsaturated ester, followed by hydrolysis.

5-Cyano-3-methylpentanoic acid: This isomer could be synthesized from a starting material containing a terminal nitrile, such as 4-methyl-5-bromopentanenitrile, which could then be converted to a carboxylic acid via a Grignard reaction with CO2 or hydrolysis of a corresponding ester.

Reactivity Comparison: The reactivity of these isomers differs substantially. The cyano group is strongly electron-withdrawing, and its proximity to the carboxylic acid group in This compound dramatically increases the acidity (lowers the pKa) of the carboxyl proton compared to its 4-cyano and 5-cyano counterparts. uomustansiriyah.edu.iqhcpgcollege.edu.in In the latter isomers, the inductive effect of the nitrile diminishes significantly with distance. uomustansiriyah.edu.iq

The reactivity of the nitrile group itself is also affected by the position of the carboxyl group. While nitriles can be hydrolyzed to carboxylic acids or reduced to amines, the neighboring carboxyl group in the 2-cyano isomer can potentially participate in intramolecular reactions under specific conditions. numberanalytics.comlibretexts.org Conversely, the methyl group at the 3-position introduces steric hindrance, which can affect the rate of reactions occurring at the C2 position. libretexts.org Studies on similar isomers show that even small changes in the arrangement of atoms can lead to significant differences in chemical and physical properties. scirp.orgnih.govresearchgate.net

| Isomer | Predicted Relative Acidity | Key Reactivity Features |

|---|---|---|

| This compound | Highest | Strong inductive effect from adjacent cyano group. Steric hindrance at C2 from C3-methyl group. |

| 4-Cyano-3-methylpentanoic acid | Intermediate | Reduced inductive effect from cyano group due to increased distance. |

| 5-Cyano-3-methylpentanoic acid | Lowest | Negligible inductive effect from cyano group on the carboxylic acid. Reactivity of the two functional groups is largely independent. |

Influence of Chain Length and Branching on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving cyano-carboxylic acids are highly dependent on the structure of the carbon skeleton, specifically its length and branching pattern. These structural features exert their influence primarily through steric and electronic effects.

Influence of Chain Length: Increasing the length of the alkyl chain in a carboxylic acid generally has a minor electronic effect. Alkyl groups are weakly electron-donating, which can slightly decrease the acidity of the carboxylic acid compared to formic acid (pKa 3.77). hcpgcollege.edu.in However, this inductive effect attenuates quickly with distance and becomes negligible beyond a few carbon atoms. uomustansiriyah.edu.iq Therefore, elongating the chain of a cyanocarboxylic acid would be expected to have a minimal impact on the acidity, provided the cyano and carboxyl groups remain in the same relative positions.

Influence of Branching (Steric Effects): Branching, particularly near the reactive centers, has a profound impact on reactivity due to steric hindrance. masterorganicchemistry.com Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction. pressbooks.pub In the context of this compound, the methyl group at the C3 position and the ethyl group at the same carbon create a sterically congested environment around the C2 position.

This congestion significantly affects reactions where a nucleophile must approach the C2 carbon. For example, in an SN2 reaction at the C2 carbon (if a suitable leaving group were present), the rate would be dramatically slower compared to a less branched analogue. libretexts.orgopenstax.orglibretexts.org The order of reactivity for SN2 reactions is heavily influenced by steric bulk, with methyl > primary > secondary >> tertiary substrates. masterorganicchemistry.com The C2 in this compound is a quaternary carbon, making backside nucleophilic attack virtually impossible. Similarly, reactions at the nitrile carbon or the carbonyl carbon of the acid can be slowed by the bulky neighboring groups that restrict access for incoming reagents.

| Compound Structure | Degree of Branching at C2/C3 | Predicted Relative Rate for Reaction at C2 | Rationale |

|---|---|---|---|

| 2-Cyanopropanoic acid | Low | Fastest | Minimal steric hindrance at the reaction center. |

| 2-Cyano-3-methylbutanoic acid | Medium | Slower | Increased steric bulk from an isopropyl group at C3 hinders nucleophilic approach. |

| This compound | High | Slowest | Significant steric hindrance from the sec-butyl group at C2 hinders access to the reaction center. libretexts.org |

Systematic Investigations of Substituent Effects on Chemical Properties

The chemical properties of this compound can be systematically modified by introducing different substituents onto its carbon framework. These substituents alter the electronic distribution within the molecule, thereby influencing properties such as acidity and the reactivity of the functional groups. These alterations are primarily governed by inductive and resonance effects. upf.edu

Electronic Effects on Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. uomustansiriyah.edu.iq

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro (-NO₂), halogen (-Cl, -F), or cyano (-CN) groups, pull electron density away from the carboxylate anion via the sigma bonds (an inductive effect). scirp.org This dispersal of the negative charge stabilizes the anion, making the corresponding carboxylic acid stronger (i.e., having a lower pKa value). openbiotechnologyjournal.comunideb.hu The strength of this effect depends on the electronegativity of the substituent and its proximity to the carboxyl group. unideb.hu

Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH₃, -C₂H₅) have an electron-donating inductive effect. They push electron density towards the carboxylate anion, which intensifies the negative charge and destabilizes it. This makes the corresponding carboxylic acid weaker (i.e., having a higher pKa value). scirp.org

The Hammett equation provides a quantitative way to correlate the electronic effects of substituents on the reaction rates and equilibrium constants of derivatives of benzoic acid, and its principles can be qualitatively applied to aliphatic systems. pressbooks.pubd-nb.info

Effects on Nitrile and Carboxyl Reactivity: Substituents also influence the reactivity of the carbonyl and nitrile groups. An EWG will increase the partial positive charge on the carbonyl carbon and the nitrile carbon, making them more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.commasterorganicchemistry.comnih.gov Conversely, an EDG will decrease their electrophilicity and reactivity towards nucleophiles.

| Substituent at C2 | Compound Name | Electronic Effect | Predicted pKa (Relative to Butanoic Acid, pKa ~4.82) |

|---|---|---|---|

| -H | 3-Methylpentanoic acid | Reference | ~4.8 |

| -OH | 2-Hydroxy-3-methylpentanoic acid | Inductive (EWG) | Lower (~3.8) unideb.hu |

| -Cl | 2-Chloro-3-methylpentanoic acid | Inductive (Strong EWG) | Much Lower (~2.9) uomustansiriyah.edu.iq |

| -CN | This compound | Inductive (Very Strong EWG) | Lowest (<2.5) |

Metabolic Pathways of Related Branched-Chain Carboxylic Acids

The metabolic fate of this compound in a biological system is predicted by considering the established pathways for related branched-chain carboxylic acids and the biotransformation of the nitrile functional group.

Metabolism of the Carbon Skeleton: The carbon skeleton of this compound is a branched-chain fatty acid. The standard pathway for fatty acid degradation is β-oxidation. However, this pathway is blocked for compounds with a methyl group at the β-carbon (C3), such as in 3-methylpentanoic acid. numberanalytics.com Consequently, these molecules are typically metabolized via α-oxidation . nih.govresearchgate.net In this peroxisomal process, the molecule undergoes oxidative decarboxylation, where the carboxyl carbon is removed as CO₂, producing a fatty acid that is one carbon shorter. researchgate.net For a compound like 3-methylpentanoic acid, α-oxidation would yield 2-methylbutanoic acid, which can then be further metabolized. It is plausible that the carbon skeleton of this compound would follow a similar α-oxidation pathway, assuming the cyano group does not interfere.

Metabolic Fate of the Nitrile Group: The nitrile group (-C≡N) is generally robust and can pass through metabolic systems unchanged in many pharmaceutical compounds. ontosight.ai However, when metabolism of the nitrile does occur, it is typically catalyzed by a specific class of enzymes. The two main enzymatic pathways for nitrile biotransformation are:

Nitrilase Pathway: A nitrilase enzyme hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849) in a single step. d-nb.infonih.gov

Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase enzyme. tandfonline.comnih.gov

Microorganisms, particularly bacteria like Rhodococcus and Pseudomonas, are well-known for their ability to degrade a wide range of nitriles using these enzymatic systems. tandfonline.comnih.gov In the context of this compound, a nitrilase could potentially convert it to 3-methylpentane-1,2-dicarboxylic acid. The release of free cyanide from aliphatic nitriles can occur via oxidation at a carbon adjacent to the nitrile that bears a proton, forming a cyanohydrin which then decomposes. ontosight.ai However, this is less likely for a nitrile on a fully substituted carbon.

Therefore, the probable metabolic fate of this compound involves α-oxidation of the carboxylic acid end and/or enzymatic hydrolysis of the nitrile group, depending on the specific enzymatic capabilities of the organism.

Future Directions and Sustainable Research Initiatives

Process Intensification and Scale-Up Methodologies

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of 2-Cyano-3-methylpentanoic acid and related compounds, a significant shift from traditional batch processing to continuous-flow methodologies is a primary goal. mdpi.com

Continuous-Flow Synthesis: Continuous-flow chemistry offers substantial advantages over batch production by providing superior control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.au This precise control can lead to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. flinders.edu.au The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals has already benefited from the adoption of continuous-flow systems, which can reduce reaction times from hours to minutes. flinders.edu.au For instance, the synthesis of ibuprofen was significantly improved using a continuous-flow process that required only a three-minute residence time and yielded 83% of the product at a high purity level. flinders.edu.au

Microreactor Technology: Microreactors are a key enabling technology for process intensification. mdpi.com Their high surface-area-to-volume ratio facilitates exceptional heat and mass transfer, allowing for rapid and efficient reactions. mdpi.com Scaling up production with microreactors is typically achieved through "numbering up," where multiple microreactors are operated in parallel. mdpi.com This approach avoids the challenges often associated with traditional scale-up, where reaction characteristics can change significantly. mdpi.com

Challenges and Opportunities: Despite the clear advantages, the transition to continuous manufacturing faces challenges, including the need for specialized equipment and the development of robust processes that can handle solids and prevent clogging. mdpi.comresearchgate.net However, the potential for on-demand production, reduced waste, and lower capital costs makes it an attractive area for future research in the synthesis of α-cyanocarboxylic acids.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters mdpi.comflinders.edu.au |

| Efficiency & Yield | Often lower yields and longer reaction times | Higher yields, shorter residence times flinders.edu.au |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes mdpi.com |

| Scalability | Complex, potential for changes in process dynamics | Simpler "numbering-up" approach mdpi.com |

| Footprint | Large equipment and plant footprint | Smaller, more compact systems mdpi.com |

Integration of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles is essential for developing sustainable synthetic routes for this compound. The goal is to minimize the environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. sigmaaldrich.com

Key green chemistry principles applicable to the synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com This involves designing synthetic pathways with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.comskpharmteco.com This includes avoiding toxic reagents and solvents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Research into electrochemical methods, for example, can reduce the need for strong acids and heavy metals, using only oxygen, electricity, and the hydrocarbon starting material. uni-mainz.de

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. sigmaaldrich.com

Recent advancements in producing carboxylic acids from renewable biomass feedstocks represent a significant step towards sustainable chemistry. rsc.org Furthermore, cyanobacteria are being engineered to convert CO2 directly into carboxylic acids, offering a potential long-term, carbon-neutral production route. nih.govfrontiersin.orgnih.gov

Exploration of Novel Biocatalysts and Chemoenzymatic Strategies

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like this compound. Enzymes operate under mild conditions, are highly selective, and are biodegradable. pharmasalmanac.commdpi.com

Enzymatic Synthesis: Enzymes such as nitrilases, lipases, and dehydrogenases are particularly relevant. researchgate.net Nitrilases can directly hydrolyze nitriles to the corresponding carboxylic acids with high enantioselectivity, providing a direct route to optically active α-cyanocarboxylic acids. researchgate.net While nitrile hydratases can also transform nitriles, they often show low enantioselectivity and are better used in combination with other enzymes in cascade processes. researchgate.net The use of biocatalysis can circumvent harsh reaction conditions that might damage other functional groups in the molecule. researchgate.net

Chemoenzymatic Strategies: Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps to create efficient synthetic routes. nih.gov An enzymatic step can be used to create a key chiral intermediate from an achiral precursor, which is then elaborated through conventional chemical reactions. nih.gov This approach is particularly useful for producing enantiomerically pure compounds, which are often required in the pharmaceutical industry. pharmasalmanac.comnih.gov For example, enzymatic kinetic resolution can separate a racemic mixture, although this approach is limited to a 50% theoretical yield for the desired enantiomer. nih.gov More advanced methods, like the desymmetrization of meso compounds, can achieve theoretical yields of 100%. pharmasalmanac.comnih.gov

| Enzyme Class | Reaction Catalyzed | Key Advantages | Reference |

|---|---|---|---|

| Nitrilases | Selective hydrolysis of nitriles to carboxylic acids | High enantioselectivity, mild reaction conditions | researchgate.netresearchgate.net |

| Lipases | Enantioselective esterification or hydrolysis | Broad substrate scope, high stability | researchgate.netresearchgate.net |

| Dehydrogenases | Stereoselective reduction of keto acids | High enantiomeric excess, cofactor regeneration systems | researchgate.net |

| Nitrile Hydratases | Hydration of nitriles to amides | Broad substrate specificity, often used in cascades | researchgate.net |

Development of High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds for a specific biological activity or physical property. nih.gov This technology can accelerate the discovery of new applications for this compound and its derivatives.

By creating libraries of related compounds and screening them against various biological targets, researchers can identify novel leads for drug development. nih.govresearchgate.net HTS is not limited to pharmaceuticals; it can also be used to discover materials with desired properties, such as new polymers or functional fluids.

A modern approach combines HTS with computational modeling. Quantitative structure-use relationship (QSUR) models can predict the function of chemicals based on their structural and physicochemical properties. doi.org These models can be used to screen vast virtual libraries of compounds to identify candidates with a high probability of having a desired function, which can then be synthesized and tested experimentally. doi.org This database-supported HTS framework significantly enhances the efficiency of discovering novel materials and applications. nih.gov For instance, this approach has been successfully used to identify stable interlayer materials for all-solid-state batteries. nih.gov

Q & A